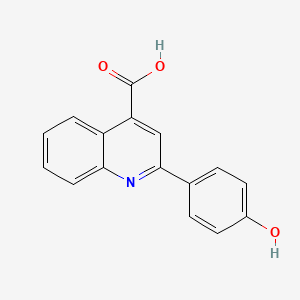

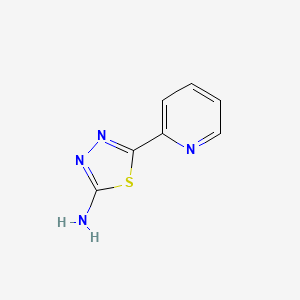

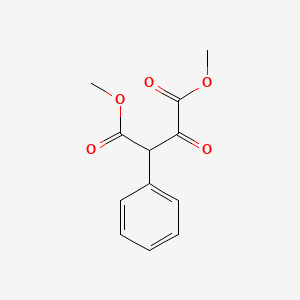

![molecular formula C10H10N2O2S B1296026 [(1H-ベンゾイミダゾール-2-イルメチル)チオ]酢酸 CAS No. 6017-11-4](/img/structure/B1296026.png)

[(1H-ベンゾイミダゾール-2-イルメチル)チオ]酢酸

説明

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid (also known as TAC) is an organic compound with a unique chemical structure. It has been studied extensively in recent years due to its potential applications in the fields of biochemistry, physiology, and pharmacology.

科学的研究の応用

抗がん剤

2-カルボキシメチルチオメチルベンゾイミダゾールを含むベンゾイミダゾール誘導体は、抗がん剤としての可能性について広範な研究が行われています . ベンゾイミダゾールの構造は、ヒトの体に見られるヌクレオチドに似ており、新しい抗がん剤開発のための有望な足場となっています . ベンゾイミダゾール化合物の生物活性は、コア構造上の官能基を変えることでさらに改善することができます .

殺菌剤

ベンゾイミダゾール殺菌剤は、1960年代から1970年代にかけて開発された、高効率で低毒性の全身性広域殺菌剤の一種です . これらの薬剤は、抗がん作用、抗菌作用、抗寄生虫作用などの生物活性を示します . 特に優れた抗菌特性を持つことから、農業では、真菌が原因となるさまざまな植物病気を予防および制御するために広く使用されています .

抗菌剤

ベンゾイミダゾール誘導体は、顕著な抗菌特性を示しています . これらの薬剤は、農業では、バクテリアが原因となるさまざまな植物病気を予防および制御するために使用されています .

抗寄生虫剤

ベンゾイミダゾール殺菌剤は、抗寄生虫作用も示します . これらの薬剤は、さまざまな農業用途で寄生虫を制御するために使用されています .

グルコキナーゼ活性化剤

いくつかの2-(ピリジン-2-イル)-1H-ベンゾイミダゾール誘導体が合成され、グルコキナーゼ活性化剤としての可能性について研究されています . グルコキナーゼは、グルコースをグルコース-6-リン酸に変換する酵素であり、グルコースが体内で利用されるための重要なステップです .

抗炎症剤

ベンゾイミダゾール誘導体は、抗炎症作用について研究されています . これらの薬剤は、さまざまな炎症性疾患の治療に使用できる可能性があります .

鎮痛剤

ベンゾイミダゾール誘導体は、鎮痛(痛みを和らげる)作用の可能性についても研究されています . これらの薬剤は、新しい痛み止め薬の開発に使用できる可能性があります .

抗ウイルス剤

ベンゾイミダゾール誘導体は、抗ウイルス作用の可能性について研究されています . これらの薬剤は、新しい抗ウイルス薬の開発に使用できる可能性があります .

作用機序

- The primary targets of this compound include the liver , male germ cells , blood , and the thyroid gland .

- Notably, carbendazim , a fungicide and the metabolic precursor of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid, is also considered in assessing its effects .

- This binding disrupts microtubule assembly and the formation of spindles during cell division, leading to malsegregation of chromosomes .

- Absorption : The compound’s absorption through the skin is limited .

- Distribution : It has low vapor pressure and moderate solubility in water .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. For instance, [(1H-benzimidazol-2-ylmethyl)thio]acetic acid may inhibit enzymes by mimicking the substrate or by binding to allosteric sites, altering the enzyme’s conformation and function .

Cellular Effects

The effects of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in leukemic cells, [(1H-benzimidazol-2-ylmethyl)thio]acetic acid has been shown to induce cell death at micromolar concentrations . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, [(1H-benzimidazol-2-ylmethyl)thio]acetic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream signaling pathways and gene expression. The compound’s ability to modulate enzyme activity is often due to its structural similarity to natural substrates or its ability to bind to regulatory sites on the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to [(1H-benzimidazol-2-ylmethyl)thio]acetic acid has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including disruption of normal cellular processes and induction of apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in these pathways, thereby altering the flow of metabolites and affecting overall cellular metabolism. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The compound may be transported across cell membranes by active transport mechanisms or passively diffuse into cells, where it binds to intracellular proteins and exerts its effects .

Subcellular Localization

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid is localized to specific subcellular compartments, where it performs its biochemical functions. The compound may be directed to particular organelles, such as the mitochondria or nucleus, by targeting signals or post-translational modifications. This subcellular localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context .

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUMZAJRPJMXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975592 | |

| Record name | {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835375 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6017-11-4 | |

| Record name | 6017-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Benzimidazolylmethylthio)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

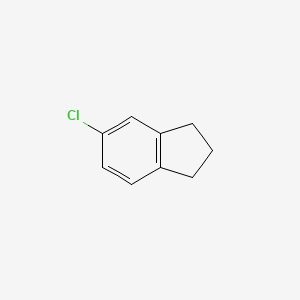

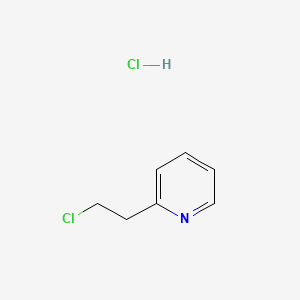

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)

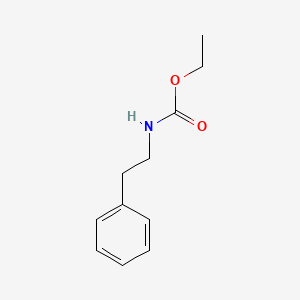

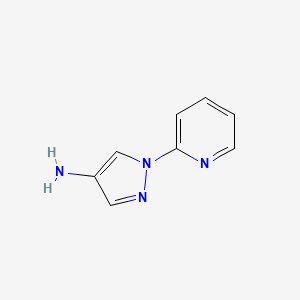

![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)

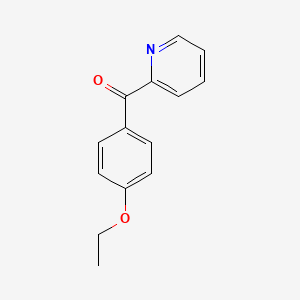

![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)

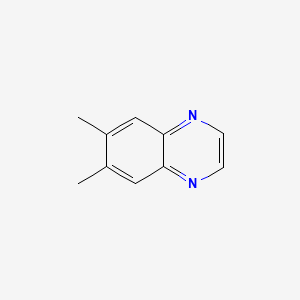

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)